Potassium trifluoro(3-methylbut-2-en-2-yl)borate

Organoboron chemistry Thermal stability Reagent handling

Potassium trifluoro(3-methylbut-2-en-2-yl)borate is a potassium organotrifluoroborate salt featuring a 1,2-dimethylprop-1-en-1-yl (prenyl-type) group attached to boron. It belongs to the class of air- and moisture-stable alkenyltrifluoroborates, which serve as nucleophilic coupling partners in Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions.

Molecular Formula C5H9BF3K
Molecular Weight 176.03 g/mol
CAS No. 1134643-90-5
Cat. No. B12054419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium trifluoro(3-methylbut-2-en-2-yl)borate
CAS1134643-90-5
Molecular FormulaC5H9BF3K
Molecular Weight176.03 g/mol
Structural Identifiers
SMILES[B-](C(=C(C)C)C)(F)(F)F.[K+]
InChIInChI=1S/C5H9BF3.K/c1-4(2)5(3)6(7,8)9;/h1-3H3;/q-1;+1
InChIKeyGYUUSPIOJSPUJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Trifluoro(3-methylbut-2-en-2-yl)borate (CAS 1134643-90-5): A Stable Prenyl-Type Organotrifluoroborate for Cross-Coupling


Potassium trifluoro(3-methylbut-2-en-2-yl)borate is a potassium organotrifluoroborate salt featuring a 1,2-dimethylprop-1-en-1-yl (prenyl-type) group attached to boron. It belongs to the class of air- and moisture-stable alkenyltrifluoroborates, which serve as nucleophilic coupling partners in Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions [1]. This compound is a white crystalline solid with molecular formula C₅H₉BF₃K and molecular weight 176.03 g/mol .

Why Potassium Trifluoro(3-methylbut-2-en-2-yl)borate Cannot Be Simply Replaced by Generic Alkenyl Trifluoroborates or Boronic Acids


The 3-methylbut-2-en-2-yl group is a tetrasubstituted internal alkene with distinct steric and electronic properties compared to simpler alkenyl trifluoroborates such as vinyl, propenyl, or styryl analogs. Substitution with a less hindered or electronically different alkenyl trifluoroborate would deliver a fundamentally different alkene product, altering molecular structure and biological or material properties of the target molecule [1]. Furthermore, replacing the trifluoroborate salt with the corresponding boronic acid (3-methyl-2-buten-2-ylboronic acid, CAS 870777-16-5) introduces handling challenges: the boronic acid is more prone to protodeboronation, oxidation, and has inferior storage stability [2].

Head-to-Head Quantitative Evidence: Potassium Trifluoro(3-methylbut-2-en-2-yl)borate vs. Closest Analogs


Superior Thermal Stability of the Trifluoroborate Salt vs. the Corresponding Boronic Acid

Potassium 3-methyl-2-buten-2-yltrifluoroborate exhibits a melting point of 218–223 °C , substantially higher than the corresponding 3-methyl-2-buten-2-ylboronic acid, which melts at 173–178 °C [1]. This ~45 °C increase in melting point reflects the ionic nature of the trifluoroborate salt, which forms a stable crystalline lattice. For procurement and storage, this translates to a non-hygroscopic, free-flowing solid that can be stored at 2–8 °C without special precautions, whereas the boronic acid is more prone to atmospheric moisture absorption and gradual decomposition.

Organoboron chemistry Thermal stability Reagent handling

High Diastereoselectivity in Rh-Catalyzed Asymmetric Addition to N-tert-Butanesulfinyl Aldimines

In the Rh(I)-catalyzed addition of potassium alkenyltrifluoroborates to N-tert-butanesulfinyl aldimines, the 3-methylbut-2-en-2-yl trifluoroborate delivered α-branched allylic amines with diastereoselectivities ranging from 95:5 to >99:1 dr and yields up to 97% [1]. This performance is comparable to other alkenyltrifluoroborates in the same study, confirming that the sterically demanding 3-methylbut-2-en-2-yl group does not compromise reactivity or selectivity. The use of the trifluoroborate salt is critical, as the corresponding MIDA boronate variants required separate optimization and generally exhibited lower reactivity under the standard conditions [1].

Asymmetric catalysis Rhodium catalysis Chiral amine synthesis

Demonstrated Reactivity in Lewis Acid-Catalyzed Imino-Ene Reaction with Yb(OTf)₃

Potassium 3-methyl-2-buten-2-yltrifluoroborate (0.6 mmol) reacts cleanly with (E)-ethyl 2-(4-bromophenylimino)acetate (0.5 mmol) in the presence of Yb(OTf)₃ (10 mol%) in CH₂Cl₂ at room temperature to afford ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate in sufficient purity for direct crystallization [1]. The corresponding boronic acid or pinacol ester would likely undergo protodeboronation under these Lewis acidic conditions, as organoboronic acids are known to decompose via protodeboronation in the presence of Lewis acids [2]. This demonstrates the unique compatibility of the trifluoroborate salt with Lewis acid catalysts, expanding the scope of possible transformations beyond those accessible with boronic acids.

Lewis acid catalysis Imino-ene reaction Allylic amine synthesis

Stereospecific Suzuki-Miyaura Coupling for Construction of Sterically Congested Tetrasubstituted Alkenes

Potassium alkenyltrifluoroborates, exemplified by the 3-methylbut-2-en-2-yl variant, undergo Pd-catalyzed Suzuki-Miyaura cross-coupling with aryl and heteroaryl halides with retention of alkene geometry exceeding 95% [1]. The tetrasubstituted nature of the 3-methylbut-2-en-2-yl group makes it particularly valuable for constructing sterically congested alkenes, which are challenging to access with high stereochemical fidelity via alternative methods such as Wittig or Horner-Wadsworth-Emmons olefination. In contrast, the corresponding boronic acid is susceptible to protodeboronation of hindered alkenyl groups under standard coupling conditions, leading to lower yields and potential stereochemical erosion [2].

Suzuki-Miyaura coupling Stereospecificity Tetrasubstituted alkene synthesis

Crystalline Solid vs. Waxy or Liquid Boronic Acid Derivatives: Practical Handling and Weighing Accuracy

Potassium 3-methyl-2-buten-2-yltrifluoroborate is a white crystalline solid (mp 218–223 °C) , whereas the corresponding boronic acid is a waxy solid (mp 173–178 °C) [1] and the pinacol ester is a liquid or low-melting solid. The crystalline nature of the trifluoroborate enables accurate weighing on the open bench without the need for a glovebox, unlike many boronic acids that are sticky, hygroscopic, or prone to static electricity. This practical advantage reduces weighing errors and improves stoichiometric control in reaction setup, which is particularly important for high-throughput experimentation and process scale-up.

Reagent handling Weighing accuracy Laboratory efficiency

Procurement-Driven Application Scenarios for Potassium Trifluoro(3-methylbut-2-en-2-yl)borate


Stereospecific Synthesis of Sterically Hindered Tetrasubstituted Alkenes via Suzuki-Miyaura Coupling

The compound enables Pd-catalyzed cross-coupling with aryl/heteroaryl halides to construct densely substituted prenyl arenes with complete retention of alkene configuration [1]. This is particularly valuable in medicinal chemistry programs where the precise 3-methylbut-2-en-2-yl substitution pattern is required for target binding. Compared to boronic acids, the trifluoroborate eliminates protodeboronation side reactions that plague hindered alkenylboron reagents.

Asymmetric Synthesis of α-Branched Allylic Amines via Rh-Catalyzed Imine Addition

Under Rh(I) catalysis, potassium 3-methyl-2-buten-2-yltrifluoroborate adds to N-tert-butanesulfinyl aldimines to deliver chiral α-branched allylic amines with diastereoselectivities exceeding 95:5 and yields up to 97% [1]. This route provides direct asymmetric access to the privileged chiral allylic amine pharmacophore, and the trifluoroborate salt is demonstrably superior to MIDA boronates in this transformation.

Lewis Acid-Catalyzed C–C Bond Formation Using Yb(OTf)₃ or Related Catalysts

The compound is compatible with Lewis acidic conditions, as shown by its successful Yb(OTf)₃-catalyzed addition to N-sulfinyl imines [1]. This compatibility extends the scope of transformations well beyond what boronic acids can tolerate, enabling one-pot tandem processes where a Lewis acid catalyst and a nucleophilic alkenyl partner must coexist.

High-Throughput Experimentation and Automated Synthesis Workflows

As a non-hygroscopic, free-flowing crystalline solid (mp 218–223 °C) [1], potassium 3-methyl-2-buten-2-yltrifluoroborate is ideally suited for automated solid dispensing systems used in high-throughput experimentation. The accurate and reproducible weighing of this reagent, without the need for a glovebox or special handling, minimizes dosing errors and improves data quality in parallel synthesis campaigns.

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